molecular formula C9H16O2 B3276047 gamma-Nonanolactone CAS No. 63357-97-1

gamma-Nonanolactone

Cat. No. B3276047
CAS RN: 63357-97-1
M. Wt: 156.22 g/mol
InChI Key: OALYTRUKMRCXNH-QMMMGPOBSA-N
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Description

Gamma-Nonalactone, also known as 5-Pentyloxolan-2-one, is a colorless to pale yellow clear oily liquid . It is a chemical compound found in bourbon whiskey and is associated with a creamy and coconut-like odor . It is used as a flavoring agent in food to give a coconut flavor .


Synthesis Analysis

The synthesis of gamma-Nonalactone has been carried out using heptaldehyde as the starting material, and 13 C atoms and 2 H atoms were introduced via Wittig olefination and deuterogenation steps .


Molecular Structure Analysis

The molecular formula of gamma-Nonalactone is C9H16O2 . Its molecular weight is 156.22 .


Chemical Reactions Analysis

Gamma-Nonalactone forms explosive mixtures with air on intense heating . It is stable in acids and unstable in alkali .


Physical And Chemical Properties Analysis

Gamma-Nonalactone has a boiling point of 121-122 °C6 mm Hg (lit.) and a density of 0.976 g/mL at 25 °C (lit.) . It is soluble in most fixed oils, mineral oil, and propylene glycol .

Scientific Research Applications

  • Neuropharmacological Effects : Gamma-decanolactone has been shown to exhibit dose-dependent effects on the central nervous system, including hypnotic, anticonvulsant, and hypothermic activities. It's been studied for its behavioral effects in animal models, showing a decrease in exploratory activity and potential genotoxic effects on the central nervous system at certain dosages (Viana et al., 2007).

  • Anticonvulsant Profile : In studies involving seizure models in mice, gamma-decanolactone demonstrated a significant anticonvulsant profile. It was able to prolong the latency to the first seizure and decrease the percentage of seizures induced by various convulsants. This suggests a potential role in modulating GABA pathways and affecting potassium channels in the central nervous system (Pfluger et al., 2018).

  • Potential Antiepileptogenic and Neuroprotective Effects : Gamma-decanolactone has also been found to exhibit antiepileptogenic and neuroprotective effects in pentylenetetrazole (PTZ)-kindling models in mice. It was observed to impair the severity and progression of seizures and decrease DNA damage in brain tissue (Oliveira et al., 2008).

  • Influence on Inflammatory and Oxidative Markers : A study found that gamma-decanolactone could influence the expression of inflammatory markers like cyclooxygenase-2 (COX-2), GluN2B (a subunit of the NMDA glutamate receptor), and adenosine A1 receptor. This suggests its role in reducing oxidative stress and inflammatory responses (dos Santos et al., 2021).

  • Potential as an Antiparkinsonian Drug : Gamma-decanolactone was evaluated for its potential as an antiparkinsonian drug, showing inhibition of monoamine oxidase-B and safety in human hepatoma cell lines. Its ability to cross the blood-brain barrier suggests its potential utility in Parkinson's disease treatment (Pflüger et al., 2021).

Mechanism of Action

Gamma-Nonalactone is a linear aliphatic lactone ubiquitous in wine, associated with coconut, sweet, and stone fruit aroma descriptors . It is arguably the most ubiquitous and significant of these lactones identified in wine .

Safety and Hazards

Gamma-Nonalactone is moderately toxic by ingestion and is a skin irritant . It is combustible and when heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

Gamma-Nonalactone is a potential multi-species attractant lure for grain beetle pests . It is also used in the fragrance industry, where creators often make a nature-identical version of it in a lab to ensure consistent quality and help preserve the earth’s natural resources .

properties

IUPAC Name

(5S)-5-pentyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALYTRUKMRCXNH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Nonanolide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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